molecular formula C6H12O3 B3049197 3-Propoxypropanoic acid CAS No. 19758-29-3

3-Propoxypropanoic acid

Cat. No. B3049197
CAS RN: 19758-29-3
M. Wt: 132.16 g/mol
InChI Key: YZLDXPLNKWTMOO-UHFFFAOYSA-N
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Description

3-Propoxypropanoic acid is a chemical compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Propoxypropanoic acid is represented by the InChI code: 1S/C6H12O3/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3,(H,7,8) . This indicates that the molecule consists of a propoxy (C3H7O) group attached to a propanoic acid (C3H6O2) group .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Propoxypropanoic acid, focusing on six unique fields:

Pharmaceutical Intermediates

3-Propoxypropanoic acid is used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to be incorporated into more complex molecules, which can then be used to develop drugs with specific therapeutic effects. For example, it can be used in the synthesis of compounds that have potential anti-inflammatory or anti-cancer properties .

Organic Synthesis

In organic chemistry, 3-Propoxypropanoic acid serves as a building block for the synthesis of more complex organic molecules. Its functional groups make it a versatile reagent in various chemical reactions, including esterification and amidation. This makes it valuable in the development of new synthetic pathways for organic compounds .

Polymer Chemistry

3-Propoxypropanoic acid can be used in the production of polymers. Its incorporation into polymer chains can modify the physical and chemical properties of the resulting materials. This can lead to the development of new polymers with specific characteristics, such as improved flexibility, durability, or resistance to environmental factors .

Agricultural Chemicals

In the field of agriculture, 3-Propoxypropanoic acid can be used in the synthesis of herbicides and pesticides. Its chemical properties allow it to be a precursor for active ingredients that can effectively control weeds and pests, thereby improving crop yields and reducing the need for more harmful chemicals .

Safety and Hazards

The safety information for 3-Propoxypropanoic acid indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

While specific future directions for 3-Propoxypropanoic acid are not mentioned, there is ongoing research into per- and polyfluoroalkyl substances (PFASs), which are similar in structure . This research is focused on understanding their environmental impact, developing methods for their detection and removal, and studying their health effects .

properties

IUPAC Name

3-propoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLDXPLNKWTMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567260
Record name 3-Propoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propoxypropanoic acid

CAS RN

19758-29-3
Record name 3-Propoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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